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(1S,5R)-3-Oxa-6-azabicyclo[3.2.0]heptane

Cat. No.: B12997513
M. Wt: 99.13 g/mol
InChI Key: NWPXQVBUHZHSDK-UHNVWZDZSA-N
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Description

Significance of Bridged Heterocyclic Scaffolds in Modern Organic Chemistry

Bridged heterocyclic compounds are a class of molecules characterized by two rings sharing two non-adjacent atoms, known as bridgehead atoms. This structural feature imparts a distinct three-dimensional geometry, which is highly sought after in drug discovery and development. nih.gov The rigid framework of these scaffolds can lead to enhanced binding affinity and selectivity for biological targets by pre-organizing functional groups in a specific spatial orientation. nih.gov Furthermore, the introduction of bridged systems into a molecule can positively influence its pharmacokinetic properties, such as metabolic stability and lipophilicity. nih.gov

The Bicyclo[3.2.0]heptane Framework: Structural Features and Research Context

The bicyclo[3.2.0]heptane skeleton, consisting of a fused cyclobutane (B1203170) and cyclopentane (B165970) ring, is a prominent scaffold found in a variety of natural products and biologically active molecules. nih.gov Its inherent ring strain and defined stereochemistry make it an attractive building block in organic synthesis. Research into this framework has been driven by the desire to create conformationally constrained molecules that can mimic the bioactive conformations of more flexible compounds. nih.gov The boat-like conformation of the bicyclo[3.2.0]heptane core is a key intrinsic property that is largely unaffected by various substitution patterns. nih.gov Synthetic strategies to access this framework are diverse and include photochemical [2+2] cycloadditions and metal-catalyzed cyclizations. taltech.eenih.gov

Specific Focus: The (1S,5R)-3-Oxa-6-azabicyclo[3.2.0]heptane System and its Enantiomeric Forms

The 3-Oxa-6-azabicyclo[3.2.0]heptane system incorporates an oxygen and a nitrogen atom into the bicyclo[3.2.0]heptane framework, creating a bicyclic oxa-azetidine. The specific stereoisomer, this compound, and its enantiomer, (1R,5S)-3-Oxa-6-azabicyclo[3.2.0]heptane, are chiral molecules with distinct spatial arrangements. The synthesis of enantiomerically pure forms of this system is a key focus of research, often achieved through chiral resolution of a racemic mixture or through asymmetric synthesis. While detailed research findings specifically on the (1S,5R) enantiomer are limited in publicly available literature, its structural features suggest its potential as a valuable building block in the design of novel therapeutic agents.

Below is a table summarizing the key properties of the racemic form of a related compound, rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, which provides some insight into the general characteristics of this class of molecules.

PropertyValue
IUPAC Name(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride
InChI KeyAFVLYMRKZXKNOH-TYSVMGFPSA-N
Physical FormPowder
Purity95%
Storage Temperature4°C
Data sourced from commercially available information for a related racemic compound. sigmaaldrich.com

Analogous Bicyclic Azetidine (B1206935) and Oxetane (B1205548) Derivatives in Chemical Research

The study of the 3-Oxa-6-azabicyclo[3.2.0]heptane system is enriched by considering its analogous bicyclic azetidine and oxetane derivatives.

Bicyclic Azetidines: These compounds, which feature a nitrogen-containing four-membered ring within a bicyclic system, have shown significant promise in medicinal chemistry. For instance, certain bicyclic azetidines have been developed as potent antimalarial agents that target the Plasmodium falciparum phenylalanyl-tRNA synthetase. nih.govresearchgate.net The synthesis of these complex molecules often involves multi-step sequences, with key steps including intramolecular cyclizations to form the azetidine ring. acs.org

Bicyclic Oxetanes: The oxetane ring, a four-membered ether, is increasingly utilized in drug design as a stable and polar alternative to other functional groups. nih.gov Bicyclic oxetanes, which incorporate this moiety into a bridged system, are explored for their unique structural and chemical properties. acs.orgacs.org Synthetic methods to construct these strained heterocycles include intramolecular etherification and photocycloaddition reactions. nih.govacs.org The incorporation of an oxetane ring can enhance metabolic stability and other pharmacokinetic properties. nih.gov

The following table provides a comparative overview of these related bicyclic systems.

Bicyclic SystemKey HeteroatomsNotable ApplicationsRepresentative Synthetic Methods
3-Oxa-6-azabicyclo[3.2.0]heptaneOxygen, NitrogenPotential therapeutic agentsChiral resolution, Asymmetric synthesis
Bicyclic AzetidinesNitrogenAntimalarialsIntramolecular cyclization, C-H arylation nih.govacs.org
Bicyclic OxetanesOxygenDrug discovery scaffoldsIntramolecular etherification, Photocycloaddition nih.govacs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9NO B12997513 (1S,5R)-3-Oxa-6-azabicyclo[3.2.0]heptane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

(1S,5R)-3-oxa-6-azabicyclo[3.2.0]heptane

InChI

InChI=1S/C5H9NO/c1-4-2-7-3-5(4)6-1/h4-6H,1-3H2/t4-,5+/m1/s1

InChI Key

NWPXQVBUHZHSDK-UHNVWZDZSA-N

Isomeric SMILES

C1[C@@H]2COC[C@@H]2N1

Canonical SMILES

C1C2COCC2N1

Origin of Product

United States

Chemical Reactivity and Transformation of 1s,5r 3 Oxa 6 Azabicyclo 3.2.0 Heptane Derivatives

Ring-Opening Reactions of Strained Four-Membered Heterocycles

The bicyclo[3.2.0]heptane system, characterized by the fusion of a five-membered and a four-membered ring, possesses significant ring strain. This strain is a driving force for various chemical transformations, particularly those involving the cleavage of the four-membered heterocycle.

Nucleophilic Ring Opening of Azetidine (B1206935) and Oxetane (B1205548) Rings

The four-membered azetidine and oxetane rings within the 3-oxa-6-azabicyclo[3.2.0]heptane scaffold are susceptible to nucleophilic attack, leading to ring-opened products. The regioselectivity of this attack is influenced by the nature of the nucleophile, the substituents on the bicyclic core, and the reaction conditions.

In related systems, the ring-opening of bicyclic oxetanes has been demonstrated. For instance, treatment of a vinyloxetane with diisopropyl dithiophosphate, a strong nucleophile, resulted in the opening of the oxetane ring to yield a Z-selective product. acs.org In contrast, a less nucleophilic reagent like diethyl phosphoric acid led to ring expansion. acs.org This highlights the delicate balance between nucleophilicity and the resulting reaction pathway.

Similarly, the azetidine ring can be opened by nucleophiles, often following activation of the nitrogen atom. While specific examples for the (1S,5R)-3-Oxa-6-azabicyclo[3.2.0]heptane core are not extensively detailed in the provided search results, the general principles of azetidine chemistry suggest that quaternization of the nitrogen would render the adjacent carbons highly electrophilic and prone to attack by a wide range of nucleophiles. The synthesis of related 3-azabicyclo[3.2.0]heptane derivatives often involves a base-induced ring opening of a suitable precursor as a key step. acs.org

Table 1: Examples of Nucleophilic Ring Opening in Related Bicyclic Systems
Bicyclic SystemNucleophileProduct TypeReference
VinyloxetaneDiisopropyl dithiophosphateRing-opened Z-alkene acs.org
N-substituted imide derivative of a bicyclo[3.2.0]heptaneBaseRing-opened diastereomer acs.org

Thermally or Acidically Induced Ring Openings

Thermal and acidic conditions can also promote the cleavage of the strained four-membered ring in 3-oxa-6-azabicyclo[3.2.0]heptane derivatives. Acid catalysis typically involves protonation of the heteroatom (oxygen or nitrogen), which activates the ring towards cleavage, even by weak nucleophiles. For example, in a platinum-catalyzed reaction, the use of methanol (B129727) as a solvent led to nucleophilic capture by the solvent and subsequent opening of the four-membered ring. taltech.ee

Thermally induced reactions can lead to rearrangements and fragmentations. While specific high-temperature studies on this compound were not found, the inherent strain of the bicyclo[3.2.0] system suggests that thermal stress could induce cleavage of the C-C or C-X (X=O, N) bonds of the four-membered ring, potentially leading to the formation of monocyclic or rearranged products.

Rearrangements and Ring Expansions

The strain within the 3-oxa-6-azabicyclo[3.2.0]heptane system can be relieved through skeletal rearrangements and ring expansions, often catalyzed by transition metals or acids. For instance, vinyloxetanes have been shown to undergo ring expansion to 3,6-dihydro-2H-pyrans when treated with a less nucleophilic acid. acs.org This transformation involves the cleavage of a C-O bond in the oxetane ring and the formation of a new C-C bond to generate a more stable six-membered ring.

In the context of azabicyclic systems, base-induced rearrangements have been observed. The rearrangement of 4-tolyl 1,3,4,5-tetraphenyl-6-azabicyclo[3.2.0]hept-3-ene-6-sulfonate is a documented example of such a transformation. grafiati.com While the specific substrate differs, it underscores the potential for rearrangements within this class of compounds. Ring enlargement reactions, in general, are a known phenomenon in organic chemistry, driven by the release of ring strain. free.fr

Functionalization and Derivatization Strategies of the Bicyclic Core

Beyond ring-opening reactions, the this compound scaffold can be modified through the functionalization of its C-H bonds and derivatization at its heteroatoms. These strategies allow for the introduction of diverse substituents and the exploration of the chemical space around this important core structure.

C-H Activation and Directed Arylation

Modern synthetic methods, such as C-H activation, offer powerful tools for the direct functionalization of otherwise unreactive C-H bonds. In the context of cyclobutane-containing structures, C-H functionalization has been explored as a strategy for the synthesis of complex natural products. acs.org Palladium-catalyzed C(sp³)–H arylation of cyclobutyl ketones has been achieved using chiral transient directing groups, demonstrating the feasibility of such approaches. acs.org

While direct C-H arylation on the this compound core is not explicitly detailed in the search results, the principles of directed C-H activation could be applied. scispace.com For instance, the nitrogen atom of the azetidine or a suitably installed functional group could serve as a directing group to guide a metal catalyst to a specific C-H bond for subsequent arylation. Rhodium-catalyzed arylation of cyclobutenes has been shown to produce 6-aryl-3-azabicyclo[3.2.0]heptane cores, highlighting the potential for introducing aryl groups onto this bicyclic system. sci-hub.se

Table 2: C-H Functionalization Strategies for Related Scaffolds
ScaffoldReaction TypeCatalyst/ReagentProductReference
Cyclobutyl KetonesEnantioselective C(sp³)–H ArylationPd(II) / Chiral Transient Directing GroupArylated Cyclobutanes acs.org
CyclobutenesReductive Heck ReactionRhodium catalyst6-Aryl-3-azabicyclo[3.2.0]heptane sci-hub.se

Derivatization at Nitrogen and Oxygen Heteroatoms

The nitrogen and oxygen heteroatoms in the this compound skeleton provide convenient handles for derivatization. The secondary amine of the azetidine ring is a common site for modification. N-arylation is a frequently employed transformation in the synthesis of biologically active compounds containing this scaffold. grafiati.comgrafiati.com For example, the N-arylation of a related 3,6-diaza-bicyclo[3.2.0]heptane derivative with 3-bromo-5-cyanopyridine is a key step in the synthesis of a potent neuronal nicotinic receptor agonist. grafiati.com

The nitrogen can also be acylated, alkylated, or sulfonylated to introduce a variety of functional groups. The choice of the N-substituent can significantly impact the biological activity and physicochemical properties of the resulting molecule. The use of the azetidine nitrogen for derivatization allows for the exploration of structure-activity relationships while maintaining the rigid bicyclic core. researchgate.net

Derivatization of the oxygen atom in the oxetane ring is less common but conceivable. Protonation, as mentioned earlier, activates the ring. Lewis acids could also coordinate to the oxygen, facilitating further reactions. However, direct functionalization of the oxygen atom itself (e.g., forming an oxonium salt) is generally a prelude to ring-opening rather than a stable derivatization.

Olefin Chemistry and Ring-Closing Metathesis for Further Functionalization

The rigid bicyclo[3.2.0]heptane framework can be further elaborated by leveraging the reactivity of strategically placed olefinic functional groups. Ring-Closing Metathesis (RCM) stands out as a powerful strategy for constructing additional rings, leading to complex bridged and fused azabicyclic systems. nih.gov

The synthesis of azabicyclo[m.n.1]alkenes has been effectively achieved through the RCM of cis-2,6-dialkenyl-N-acyl piperidine (B6355638) derivatives. nih.gov This approach demonstrates the utility of RCM in creating bridged systems where the bicyclo[3.2.0]heptane core could be incorporated. For instance, diene precursors containing the core this compound structure, appropriately substituted with terminal alkene chains, can undergo intramolecular cyclization. The reaction is typically catalyzed by ruthenium-based catalysts, such as Grubbs' or Hoveyda-Grubbs' catalysts, which are known for their functional group tolerance and efficiency in forming five-, six-, and seven-membered rings. mdpi.combeilstein-journals.org

A general representation of this strategy involves a precursor where two alkenyl groups are attached to the nitrogen atom or other positions on the bicyclic frame. The RCM reaction then forges a new carbon-carbon double bond, creating an additional ring fused or bridged to the original scaffold. The choice of catalyst and reaction conditions can influence the efficiency and stereochemical outcome of the cyclization. beilstein-journals.org For example, the intramolecular [2+2] photocycloaddition of diallylether derivatives has been used to produce 3-oxabicyclo[3.2.0]heptane structures with high diastereoselectivity. acs.org

The resulting polycyclic structures, which incorporate the 3-oxa-6-azabicyclo[3.2.0]heptane skeleton, are of significant interest as they can serve as rigid scaffolds in medicinal chemistry, mimicking the conformations of more complex natural products.

Table 1: Examples of Ring-Closing Metathesis for Bicyclic Amine Synthesis

Starting Material Catalyst Product Ref
N-Acyl-cis-2,6-divinylpiperidine Grubbs' 1st Generation Catalyst 8-Azabicyclo[3.2.1]oct-3-ene derivative nih.gov
Glucose-derived 1,6-heptadiene Copper(I) catalyst (photocatalyzed) Bicyclo[3.2.0]heptane core acs.org
4-(allyloxy)hepta-1,6-diyne Grubbs' 1st Generation Catalyst (Mori) 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyran beilstein-journals.org
7-oxabicyclo[2.2.1]hept-5-ene derivative Grubbs' precatalyst Dimeric ether derivatives clockss.org

Aza-Michael Addition Reactions for New Heterocyclic Derivatives

The secondary amine within the this compound scaffold possesses nucleophilic character, making it an ideal participant in aza-Michael addition reactions. This powerful carbon-nitrogen bond-forming reaction allows for the covalent attachment of the bicyclic amine to a wide range of Michael acceptors, such as α,β-unsaturated aldehydes, ketones, esters, and nitriles. beilstein-journals.org

A notable application is the diastereoselective multicomponent cascade reaction involving an α,β-unsaturated aldehyde, an amine, and another nucleophile, which can lead to complex heterobicyclic systems. In a reaction pathway relevant to the formation of related structures, a hetero-Michael addition to an α,β-unsaturated aldehyde initiates an iminium-enamine-iminium cascade, affording bicyclo[3.2.0]heptane derivatives with high diastereoselectivity.

By employing this compound as the nucleophilic amine, it can be added to various activated olefins. The resulting adducts feature a new substituent at the nitrogen atom, connected via an ethyl or longer chain, which often contains a carbonyl or other functional group at the β-position relative to the nitrogen. These new derivatives can serve as intermediates for further synthetic elaborations or as final target molecules with potential biological activity. The reaction is a cornerstone for preparing β-amino carbonyl compounds and related motifs. beilstein-journals.org

Table 2: Aza-Michael Addition of Amines to Activated Olefins

Amine Nucleophile Michael Acceptor Catalyst/Conditions Product Type Ref
Secondary Amine α,β-Unsaturated Aldehyde Organocatalyst Bicyclic ester
4-Nitrophthalimide α,β-Unsaturated Ketone 9-epi-9-amino-9-deoxyquinine Michael adduct beilstein-journals.org
This compound (Example) Methyl acrylate Base or neat β-amino ester derivative
This compound (Example) Acrylonitrile Base or neat β-amino nitrile derivative

Transformations of Auxiliary Functional Groups

Beyond reactions directly involving the core bicyclic structure, the transformation of peripheral or auxiliary functional groups is crucial for synthetic diversification. When derivatives of this compound are prepared containing functional groups like esters, ketones, or protected amines and alcohols, these handles can be selectively manipulated.

For example, an ester group, introduced perhaps via an N-alkylation with an α-haloacetate followed by further reaction, can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with various amines to form a library of amide derivatives using standard peptide coupling reagents. Alternatively, the ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LAH). unipv.it

Similarly, a ketone functionality can be reduced to a secondary alcohol, with the potential for stereocontrol depending on the choice of reducing agent and the steric environment of the ketone. This newly formed hydroxyl group, or one present from a previous synthetic step, can be converted into an ether via Williamson ether synthesis or an ester through acylation. nih.gov If a protecting group, such as a tert-butyloxycarbonyl (Boc) group on the nitrogen, is present, its removal under acidic conditions regenerates the free amine, which can then participate in further reactions like reductive amination, acylation, or sulfonylation. unipv.it

These transformations are fundamental for structure-activity relationship (SAR) studies, where systematic modification of different parts of the molecule is necessary to optimize biological activity or other properties. nih.gov

Table 3: Representative Transformations of Auxiliary Groups

Substrate Functional Group Reagents/Conditions Product Functional Group Ref
Ester LiAlH₄ (Lithium aluminum hydride) Primary Alcohol unipv.it
Amide LiAlH₄, then Pd-catalyzed hydrogenolysis Amine unipv.it
Hydroxyl Acyl chloride, base Ester nih.gov
Hydroxyl Alkyl halide, base (Williamson synthesis) Ether nih.gov
Boc-amine HCl in dioxane or Trifluoroacetic acid (TFA) Amine (salt) unipv.it

Reaction Mechanisms of Key Transformations

The mechanisms underpinning the transformations of this compound derivatives are well-established principles in organic chemistry.

Ring-Closing Metathesis (RCM): The generally accepted Chauvin mechanism describes the process for olefin metathesis. The reaction is initiated by the coordination of an olefin from the substrate to the metal carbene catalyst (e.g., a Grubbs catalyst). This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition (cycloreversion) to release a new olefin and a new metal carbene. In an intramolecular RCM, this sequence is repeated with the second olefin within the same molecule, ultimately leading to the cyclized product and regenerating a metal carbene species that continues the catalytic cycle. The release of a small, volatile alkene, such as ethylene, often drives the reaction to completion. beilstein-journals.org

Aza-Michael Addition: This reaction proceeds via the nucleophilic attack of the nitrogen atom of the 3-oxa-6-azabicyclo[3.2.0]heptane on the β-carbon of an electron-deficient alkene (the Michael acceptor). This conjugate addition is facilitated by the polarization of the Michael acceptor, where the β-carbon has a partial positive charge. The attack forms a resonance-stabilized enolate intermediate. This intermediate is then protonated, typically by the solvent or a mild acid, to yield the final β-amino adduct. The reaction can be catalyzed by either a base, which deprotonates the nitrogen nucleophile to increase its reactivity, or an acid, which activates the Michael acceptor.

Iminium-Enamine Cascade: In the context of the multicomponent reactions mentioned earlier, the mechanism is more complex. It can be initiated by the formation of a highly reactive iminium ion from the reaction of the secondary amine catalyst and an α,β-unsaturated aldehyde. A separate nucleophile (like an alcohol) then attacks this iminium ion in a Michael-type fashion. The resulting enamine can then participate in further reactions, creating a cascade that rapidly builds molecular complexity.

Stereochemical Aspects and Conformational Analysis of Bicyclic Oxa Azetidine Systems

Configurational Assignment and Stereochemical Elucidation

The determination of the absolute and relative configuration of bicyclic systems like (1S,5R)-3-Oxa-6-azabicyclo[3.2.0]heptane is paramount for understanding their chemical behavior and application. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. thieme-connect.de For bicyclo[3.2.0]heptane derivatives, a complete analysis of the 1H-NMR spectrum, including coupling constants, is often necessary to securely assign the configuration of the ring fusion. researchgate.net The chemical shifts and spin-spin coupling constants obtained from NMR spectra provide detailed information about the spatial relationships between atoms. thieme-connect.de

For instance, in substituted 3-oxabicyclo[3.2.0]heptane derivatives, the diastereoisomeric ratio can be determined from the crude mixture using 1H NMR before further purification. The relative stereochemistry of products can often be deduced from their NMR spectra. As an example, in one study, the chemical shift of the C-3 proton was used to distinguish between two diastereomers. rsc.org

In addition to NMR, X-ray crystallography provides unambiguous proof of stereochemistry. scielo.br The absolute configuration of a nonacylated enantiomer of an oxabicyclo[3.2.0]heptane derivative was definitively determined to be (1R,2S,5R,6S,7R) by single crystal X-ray analysis. Similarly, the crystal structure of a derivative of 3-azabicyclo[3.2.0]heptane confirmed the absolute configurations as C1(S), C5(R), and C6(S). clockss.org

Table 1: Spectroscopic and Crystallographic Data for Configurational Assignment

Compound Family Method Key Findings
Bicyclo[3.2.0]heptane derivatives 1H-NMR Complete analysis of the ring system is crucial for configurational assignment. researchgate.net
3-Oxabicyclo[3.2.0]heptane derivatives 1H-NMR Diastereoisomeric ratios can be determined from crude reaction mixtures.
Oxabicyclo[3.2.0]heptane derivative X-ray Crystallography Determined the absolute configuration of a nonacylated enantiomer.

Factors Influencing Diastereoselectivity and Enantioselectivity in Synthetic Pathways

The synthesis of specific stereoisomers of 3-oxa-6-azabicyclo[3.2.0]heptane and related systems is often achieved through stereoselective reactions, where the formation of one stereoisomer is favored over others. Intramolecular [2+2] photocycloaddition is a common strategy for constructing the bicyclo[3.2.0]heptane skeleton. clockss.orgtaltech.eeacs.org

The diastereoselectivity of these reactions can be very high. For example, the UV irradiation of acidified acetone (B3395972) solutions of trans-N-cinnamyl-N-allyl amines produces bicyclic amines with a very high diastereoselectivity for the exo-aryl isomers. clockss.org In some cases, the diastereomeric ratio of the resulting bicyclic compounds is high, with the predominant diastereoisomer having a 2-exo-6-endo-7-exo configuration. The nature of the substituents can also play a crucial role; for instance, a p-nitrophenyl substituted diallylamine (B93489) showed essentially complete diastereoselection. clockss.org

Enantioselective synthesis, which produces a specific enantiomer, can be achieved using various methods. One approach is the use of chiral auxiliaries. acs.org Another powerful method is enzymatic kinetic resolution. For example, the enantiomers of the major diastereoisomer of oxa- and azabicyclo[3.2.0]heptane derivatives have been successfully separated using immobilized Candida antarctica Lipase (B570770) B (CALB), achieving high enantiomeric excess (ee). taltech.ee The spatial arrangement around the chiral centers is a critical factor for the stereoselectivity of the enzyme. Metal-catalyzed reactions, such as those using copper(I) or rhodium catalysts, have also been employed to achieve enantioselectivity in the synthesis of these bicyclic systems. acs.orgresearchgate.net

Table 2: Examples of Stereoselective Syntheses of Bicyclo[3.2.0]heptane Systems

Reaction Type Catalyst/Method Key Outcome
Intramolecular [2+2] Photocycloaddition UV irradiation in acidified acetone High diastereoselectivity for exo-aryl isomers of 3-azabicyclo[3.2.0]heptanes. clockss.org
Multicomponent Reaction None specified High diastereomeric ratio, predominantly 2-exo-6-endo-7-exo configuration.
Enzymatic Kinetic Resolution Immobilized Candida antarctica Lipase B (CALB) Separation of enantiomers with high E values (up to 153). taltech.ee

Conformational Dynamics of Bicyclo[3.2.0]heptane Skeletons

The bicyclo[3.2.0]heptane skeleton is a fused ring system, and its conformation is determined by the puckering of both the five-membered and four-membered rings. researchgate.netslideshare.net Unlike more flexible systems, bridged bicyclic compounds like those with a bicyclo[3.2.0]heptane core typically have very little flexibility and are often held in a rigid conformation. libretexts.org

Studies on bicyclo[3.2.0]heptane derivatives have shown that the five-membered ring often adopts a twist (T) conformation. researchgate.net The degree of flattening of this ring can be influenced by substituents. researchgate.net The conformation around the tetrahydrofuran (B95107) ring in a 2,6-dioxobicyclo[3.2.0]heptane skeleton can change and become fixed upon certain chemical transformations, which is observable through changes in 1H-NMR coupling constants. nih.gov The rigidity of the bicyclo[3.2.0]heptane core has been utilized to create conformationally locked pharmacophores. ethz.ch The inherent strain and rigidity of this bicyclic system are key features of its molecular architecture.

Relationship Between Stereochemistry and Molecular Architecture

This specific three-dimensional arrangement is crucial as the bicyclo[3.2.0]heptane skeleton serves as a scaffold in medicinal chemistry and as a synthetic intermediate. researchgate.netnih.gov The defined spatial orientation of substituents, dictated by the core stereochemistry, is critical for its interaction with biological targets or for directing the stereochemical outcome of subsequent reactions. The rigid, well-defined architecture of the this compound core makes it a valuable building block for the synthesis of more complex molecules where precise control of the three-dimensional structure is essential. researchgate.net

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those using density functional theory (DFT), are instrumental in elucidating the electronic landscape of the (1S,5R)-3-Oxa-6-azabicyclo[3.2.0]heptane core. These calculations provide insights into the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potential maps. This information is fundamental to predicting the scaffold's reactivity. For instance, DFT calculations (e.g., at the B3LYP/6-31G* level of theory) can be used to optimize the geometry of the molecule and predict its electronic properties, which in turn helps in assessing its potential interactions with biological targets.

The development of statistical models based on computationally derived activation barriers has emerged as a powerful tool for predicting reactivity. umich.edu These models can offer valuable mechanistic insights, especially for reactions where experimental data is challenging to acquire. umich.edu By calculating properties like HOMO-LUMO gaps, chemists can infer the kinetic and thermodynamic stability of the molecule and its derivatives, guiding synthetic efforts toward desired outcomes.

Analysis of Ring Strain and its Implications for Reactivity

The this compound scaffold is characterized by significant ring strain due to the fusion of a four-membered cyclobutane (B1203170) ring with a five-membered tetrahydrofuran (B95107) ring. This inherent strain is a key determinant of its chemical reactivity. Computational methods provide a means to quantify this strain energy. By comparing the calculated heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound using computational group equivalents, the total strain energy can be determined. swarthmore.edu

This stored energy makes the bicyclic system susceptible to ring-opening reactions under certain conditions, a property that can be harnessed for synthetic purposes. The strain within the cyclobutane portion of the molecule, in particular, influences bond lengths and angles, deviating them from ideal values and increasing the molecule's potential energy. swarthmore.edu This heightened energy state makes the scaffold a reactive building block, for example, in cycloaddition reactions where the release of strain can be a thermodynamic driving force. researchgate.net

Prediction and Rationalization of Stereoselectivity

Computational modeling is a vital tool for predicting and understanding the stereochemical outcomes of reactions involving the this compound scaffold. rsc.org Advances in computational methods allow for the accurate calculation of transition state energies for different stereoisomeric pathways. rsc.org By comparing the activation energies of competing pathways, researchers can predict which diastereomer or enantiomer will be formed preferentially. rsc.org

For example, in cycloaddition reactions to form the bicyclo[3.2.0]heptane core, theoretical studies can model the approach of the reacting species. researchgate.net These models help to rationalize why a particular face of the molecule is more accessible or why a certain substituent orientation is favored, often revealing subtle steric and electronic interactions that govern the stereoselectivity. researchgate.net In intramolecular photocycloadditions to form bicyclo[3.2.0]heptane systems, high diastereoselectivity has been observed and can be rationalized through computational analysis of the transition state geometries. researchgate.netnih.gov

Table 1: Computational Parameters for Stereoselectivity Prediction
Computational MethodBasis SetProperty CalculatedApplication
Density Functional Theory (DFT)6-31G*, cc-pVTZTransition State EnergiesPredicting diastereomeric ratios in cycloaddition reactions
Time-Dependent DFT (TD-DFT)variesExcited State GeometriesModeling photochemical cycloadditions
Coupled Cluster (CC) MethodsvariesHigh-Accuracy Spectroscopic DataRefining ground and excited state structures

Application of Molecular Descriptors and Structural Analysis Tools (e.g., Exit Vector Plots)

To characterize the three-dimensional nature of the this compound scaffold and compare it to other molecular frameworks, computational tools like Exit Vector Plots (EVP) are employed. researchgate.netresearchgate.net EVPs provide a simplified geometrical model that describes the relative spatial orientation of two substituents attached to the bicyclic core. researchgate.net This is achieved by defining exit vectors originating from the atoms bearing the substituents and analyzing the geometric parameters (distance, plane angles, and torsion angle) between them. researchgate.netresearchgate.net

This analysis allows for the visualization and classification of the chemical space occupied by the scaffold. researchgate.net Studies have shown that bicyclic systems like 3-azabicyclo[3.2.0]heptanes can access unique areas of chemical space compared to more common monocyclic rings like piperidine (B6355638), making them attractive for scaffold hopping in drug design. researchgate.netwhiterose.ac.uk The EVP tool helps in the rational design of new molecules by providing a clear understanding of the spatial arrangement that substituents will adopt. researchgate.netresearchgate.net

Table 2: Exit Vector Plot (EVP) Parameters
ParameterSymbolDescription
DistancerThe distance between the starting points of the two exit vectors. researchgate.net
Plane Angle 1φ1The angle between the first exit vector and the line connecting the vector origins. researchgate.net
Plane Angle 2φ2The angle between the second exit vector and the line connecting the vector origins. researchgate.net
Torsion AngleθThe dihedral angle defined by the two exit vectors and the connection line. researchgate.net

Investigation of Reaction Intermediates and Transition States

A deep mechanistic understanding of reactions involving the this compound scaffold requires the characterization of transient species such as reaction intermediates and transition states. Computational chemistry provides the tools to model these fleeting structures, which are often impossible to observe experimentally. By calculating the potential energy surface of a reaction, researchers can identify the lowest energy paths from reactants to products.

For example, in the platinum-catalyzed cycloisomerization of allenynes to form 3-azabicyclo[3.2.0]heptane derivatives, computational studies can elucidate the structure of key intermediates, such as a bicyclic carbocation resonance form, and the subsequent transition states leading to the final product. taltech.ee Similarly, for cycloaddition reactions, the structures and energies of intermediates like zwitterions or diradicals can be calculated to support or refute proposed reaction mechanisms. acs.org This level of detail is crucial for optimizing reaction conditions and for designing catalysts that can favor specific reaction pathways. rsc.org

Advanced Characterization Techniques for Structural Elucidation of 1s,5r 3 Oxa 6 Azabicyclo 3.2.0 Heptane Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Diastereomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering profound insights into the stereochemistry of bicyclo[3.2.0]heptane systems. Specifically, ¹H NMR is instrumental in assigning the relative stereochemistry of substituents and determining the diastereomeric ratio (d.r.) of reaction mixtures. umich.eduresearchgate.netdtu.dk

The spatial arrangement of protons in the rigid bicyclic framework leads to distinct coupling constants (J-values) and chemical shifts, which can be analyzed to deduce the stereochemical outcome of a reaction. For instance, in the synthesis of various derivatives of the 6-azabicyclo[3.2.0]heptane core, the diastereomeric ratio is frequently determined by the integration of well-resolved signals in the crude ¹H NMR spectrum. umich.edu Research has shown that diastereomeric ratios can vary significantly depending on the specific reactants and reaction conditions. In some cases, high diastereoselectivity is achieved, with ratios exceeding 20:1, while other reactions may yield mixtures with lower selectivity. umich.eduresearchgate.net This analysis is crucial for optimizing synthetic procedures to favor the formation of a desired stereoisomer.

Table 1: Diastereomeric Ratio (d.r.) Determination of Bicyclo[3.2.0]heptane Derivatives by ¹H NMR

Product Compound/ReactionDiastereomeric Ratio (d.r.)Reference
(1R,5S,7S)-6-Methoxy-7-(4-(trifluoromethyl)phenyl)-3-oxa-6-azabicyclo[3.2.0]heptane>20:1 umich.edu
Diethyl (1S,5R,7S)-6-methoxy-7-(4-methoxyphenyl)-6-azabicyclo[3.2.0]heptane-3,3-dicarboxylate20:1 umich.edu
Spiro indenoquinoxaline cyclopropane (B1198618) derivative 2a vs 3a2.85:1 researchgate.net
Spiro indenoquinoxaline cyclopropane derivative 2b vs 3b3:1 researchgate.net
Spiro indenoquinoxaline cyclopropane derivative 2c vs 3c3.35:1 researchgate.net

The table presents examples of diastereomeric ratios determined from the ¹H NMR spectra of crude reaction mixtures leading to substituted bicyclo[3.2.0]heptane systems.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental tool for determining the molecular weight of a compound. For more precise structural confirmation, High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of a molecule with a high degree of accuracy. umich.edu This precision allows for the calculation of the elemental composition, thereby confirming the molecular formula of a newly synthesized derivative of (1S,5R)-3-Oxa-6-azabicyclo[3.2.0]heptane.

HRMS data is typically reported by comparing the experimentally measured mass-to-charge ratio (m/z) with the theoretically calculated value for the proposed molecular formula. The close agreement between the "found" and "calculated" masses provides strong evidence for the compound's identity. umich.edu Electrospray ionization (ESI) is a common soft ionization technique used in HRMS for analyzing these types of compounds. umich.edu

Table 2: Representative High-Resolution Mass Spectrometry (HRMS) Data for Substituted 6-azabicyclo[3.2.0]heptane Derivatives

Molecular FormulaIonCalculated m/zFound m/zReference
C₁₈H₁₉NO₂Na[M+Na]⁺304.1308304.1311 umich.edu
C₁₃H₁₄F₃NO₂H[M+H]⁺274.1049274.1044 umich.edu

This table showcases the high accuracy of HRMS in confirming the elemental composition of complex organic molecules by comparing calculated and experimentally found mass-to-charge ratios.

X-ray Crystallography for Absolute Configuration Determination

While NMR and MS can establish connectivity and relative stereochemistry, X-ray crystallography provides the most definitive method for determining the absolute configuration of a chiral molecule. nih.goved.ac.uk This technique involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a detailed three-dimensional model of the molecule, showing the precise spatial arrangement of every atom.

For chiral molecules that crystallize in non-centrosymmetric space groups, it is possible to determine their absolute structure. ed.ac.uk This is achieved by analyzing the anomalous scattering of the X-rays, a phenomenon that breaks Friedel's law, which states that the intensities of certain pairs of reflections should be equivalent. nih.gov The Flack parameter is a value calculated during the refinement of the crystal structure that indicates whether the correct enantiomer has been modeled; a value close to 0 confirms the assigned absolute configuration, while a value near 1 indicates that the inverted structure is correct. nih.goved.ac.uk

The absolute configuration of derivatives of the closely related 3-azabicyclo[3.2.0]heptane has been successfully assigned using single-crystal X-ray diffraction analysis. taltech.ee This powerful technique provides unambiguous proof of stereochemistry, which is essential for structure-activity relationship studies in medicinal chemistry and for confirming the stereochemical outcome of asymmetric syntheses. nih.govscielo.br

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